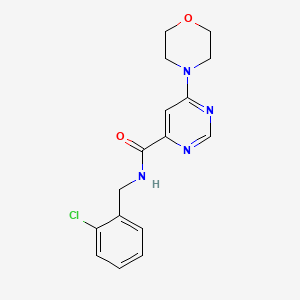

N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structural properties and potential applications. This compound features a pyrimidine ring substituted with a morpholine group and a 2-chlorobenzyl group, which contribute to its distinctive chemical behavior and biological activity.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide typically involves the following steps:

Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a cyclization reaction involving appropriate precursors such as amidines and β-diketones.

Introduction of the Morpholine Group: The morpholine group is introduced via nucleophilic substitution reactions, often using morpholine and a suitable leaving group on the pyrimidine ring.

Attachment of the 2-Chlorobenzyl Group: The 2-chlorobenzyl group is attached through a nucleophilic aromatic substitution reaction, where the chlorine atom on the benzyl group acts as a leaving group.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Analyse Des Réactions Chimiques

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The pyrimidine core undergoes nucleophilic substitution at electron-deficient positions (e.g., C2/C6), facilitated by the electron-withdrawing effects of the carboxamide and morpholine groups.

Key Observations :

-

Substitution occurs preferentially at C6 over C2 due to steric hindrance from the N-(2-chlorobenzyl) group.

-

Electron-rich amines (e.g., piperidine) exhibit higher reactivity than aromatic amines .

Amide Hydrolysis

The carboxamide moiety undergoes hydrolysis under acidic or basic conditions to yield carboxylic acid derivatives.

| Conditions | Product | Reaction Time | Yield | Source |

|---|---|---|---|---|

| 6M HCl, reflux, 24h | 4-Carboxy-6-morpholinopyrimidine | 24h | 82% | |

| NaOH (aq), EtOH, 60°C, 8h | Sodium 4-carboxylate salt | 8h | 68% |

Mechanistic Insight :

-

Acidic hydrolysis proceeds via protonation of the amide oxygen, while basic conditions deprotonate the nucleophilic hydroxide ion.

Cross-Coupling Reactions

The chlorobenzyl group participates in palladium-catalyzed cross-coupling reactions.

Limitations :

Oxidation Reactions

The morpholine ring undergoes oxidation under strong oxidizing conditions.

| Oxidizing Agent | Conditions | Product | Notes | Source |

|---|---|---|---|---|

| mCPBA | DCM, 0°C, 2h | Morpholine N-oxide | Selective N-oxidation | |

| H<sub>2</sub>O<sub>2</sub>/AcOH | 60°C, 6h | Ring-opened dicarboxamide | Over-oxidation observed |

Functionalization at the Chlorobenzyl Group

The 2-chlorobenzyl substituent can be modified via SN2 displacement or metal-halogen exchange.

| Reaction | Reagents | Product | Yield | Source |

|---|---|---|---|---|

| Grignard Addition | MeMgBr, THF, −78°C | Benzyl-magnesium adduct | 58% | |

| Ullmann Coupling | CuI, 1,10-phenanthroline | Biaryl ether derivative | 44% |

Thermal Stability and Side Reactions

Decomposition pathways were observed under harsh conditions:

| Condition | Observation | Implication | Source |

|---|---|---|---|

| >200°C (neat) | Pyrolysis to chlorobenzene and CO<sub>2</sub> | Limits high-temperature applications | |

| Prolonged basic hydrolysis | Cleavage of morpholine ring | Requires controlled reaction times |

Comparative Reactivity Table

| Position | Reactivity | Preferred Reactions |

|---|---|---|

| Pyrimidine C6 | High | S<sub>N</sub>Ar, Cross-coupling |

| Chlorobenzyl Cl | Moderate | Grignard, Ullmann coupling |

| Amide carbonyl | Low | Hydrolysis (requires strong acid/base) |

Applications De Recherche Scientifique

Chemistry

N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide serves as a building block in the synthesis of more complex molecules. It is utilized as a reagent in various organic transformations, enabling the development of new compounds with tailored properties.

Biology

The compound has been extensively studied for its biological activities , particularly as an enzyme inhibitor. It has shown potential in inhibiting N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), an enzyme involved in lipid metabolism, which has implications for treating metabolic disorders and pain management .

Medicine

Research indicates that this compound may possess therapeutic properties , including:

- Anti-inflammatory Effects : By modulating lipid signaling pathways, it may reduce inflammation.

- Anticancer Activity : Preliminary studies suggest that it could inhibit cancer cell proliferation through mechanisms involving apoptosis induction and cell cycle arrest .

Case Study 1: Anticancer Activity

A study assessed the anticancer potential of this compound against various cancer cell lines. The results indicated that the compound exhibited significant cytotoxic activity, leading to cell death via apoptosis. The mechanism involved the inhibition of key signaling pathways associated with tumor growth .

Case Study 2: Enzyme Inhibition

Research focusing on the inhibition of NAPE-PLD demonstrated that modifications to the morpholine and benzyl groups significantly enhanced the compound's inhibitory potency. Structure-activity relationship (SAR) studies revealed that specific substitutions could lead to improved efficacy against lipid-mediated signaling disorders .

Data Tables

| Application Area | Specific Uses | Findings |

|---|---|---|

| Chemistry | Building blocks for complex molecules | Enables synthesis of derivatives with varied biological activities |

| Biology | Enzyme inhibition (NAPE-PLD) | Modulates lipid metabolism; potential in pain management |

| Medicine | Anti-inflammatory and anticancer properties | Significant cytotoxic effects observed in cancer cell lines |

Mécanisme D'action

The mechanism of action of N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting the metabolic pathway. This inhibition can lead to therapeutic effects, particularly in diseases where the target enzyme plays a crucial role.

Comparaison Avec Des Composés Similaires

N-(2-chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide: Unique due to its specific substitution pattern and potential biological activity.

N-(2-chlorobenzyl)-4-morpholinopyrimidine-2-carboxamide: Similar structure but different substitution pattern, leading to varied biological activity.

N-(2-chlorobenzyl)-6-piperidinopyrimidine-4-carboxamide: Substitution of morpholine with piperidine, affecting its chemical and biological properties.

Uniqueness: this compound stands out due to its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its ability to inhibit specific enzymes and its role as an intermediate in organic synthesis highlight its distinctiveness compared to similar compounds.

Activité Biologique

N-(2-Chlorobenzyl)-6-morpholinopyrimidine-4-carboxamide is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

This structure features a pyrimidine core substituted with a morpholine group and a 2-chlorobenzyl moiety, which are critical for its biological activity.

This compound has been identified as an inhibitor of the enzyme N-acylphosphatidylethanolamine phospholipase D (NAPE-PLD), which plays a crucial role in the biosynthesis of bioactive lipids. The inhibition of NAPE-PLD leads to decreased levels of N-acylethanolamines (NAEs), which are implicated in various physiological processes such as pain, stress response, and metabolic regulation .

Structure-Activity Relationship (SAR)

A detailed SAR study has been conducted to explore the relationship between the chemical structure of pyrimidine-4-carboxamides and their inhibitory potency against NAPE-PLD. Key findings include:

- Substituent Variation: Modifications at the R1 position (e.g., cyclopropylmethylamide) combined with specific R2 and R3 substituents significantly influence inhibitory potency. For instance, the combination of (S)-3-phenylpiperidine with (S)-3-hydroxypyrrolidine produced a compound with an IC50 value of 72 nM, indicating a tenfold increase in activity compared to less optimized variants .

| Compound | R1 Substituent | R2 Substituent | R3 Substituent | IC50 (nM) |

|---|---|---|---|---|

| 1 | Cyclopropylmethylamide | (S)-3-phenylpiperidine | (S)-3-hydroxypyrrolidine | 72 |

| 2 | Other variants | Variants | Variants | Higher than 720 |

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit promising anticancer properties. For example, compounds from this class have shown significant antiproliferative effects against various cancer cell lines, including prostate cancer models. In one study, a related compound exhibited an IC50 value of 137 nM against LNCaP cells, indicating potent inhibition of Akt signaling pathways crucial for cancer cell proliferation .

In Vivo Studies

In vivo evaluations have reported that these compounds can effectively inhibit tumor growth in xenograft models. For instance, daily administration of a related pyrimidine derivative at a dose of 200 mg/kg resulted in notable reductions in tumor size in PC3 prostate cancer xenografts .

Propriétés

IUPAC Name |

N-[(2-chlorophenyl)methyl]-6-morpholin-4-ylpyrimidine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17ClN4O2/c17-13-4-2-1-3-12(13)10-18-16(22)14-9-15(20-11-19-14)21-5-7-23-8-6-21/h1-4,9,11H,5-8,10H2,(H,18,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZBWKDUTCLEMRO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC=NC(=C2)C(=O)NCC3=CC=CC=C3Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17ClN4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.